2-Cyclopropoxy-4-fluorobenzamide
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Overview
Description
2-Cyclopropoxy-4-fluorobenzamide is an organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol It is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a benzamide core
Preparation Methods
The synthesis of 2-Cyclopropoxy-4-fluorobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzoic acid with cyclopropanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then converted to the amide using ammonia or an amine . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-Cyclopropoxy-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopropoxy-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and fluorine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
2-Cyclopropoxy-4-fluorobenzamide can be compared with other similar compounds, such as:
4-Fluorobenzamide: Lacks the cyclopropoxy group, which may affect its chemical reactivity and biological activity.
2-Cyclopropyl-4-fluorobenzamide: Similar structure but with a cyclopropyl group instead of cyclopropoxy, leading to different chemical properties and applications.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Contains additional fluorine atoms, which can influence its reactivity and interactions.
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-fluorobenzamide |
InChI |
InChI=1S/C10H10FNO2/c11-6-1-4-8(10(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H2,12,13) |
InChI Key |
RMVVSHZTUKXKIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)F)C(=O)N |
Origin of Product |
United States |
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